ethyl 4-(2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamido)benzoate
Description
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Properties
IUPAC Name |
ethyl 4-[[2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5/c1-2-33-25(32)17-9-11-18(12-10-17)26-24(31)23(30)20-15-28(21-8-4-3-7-19(20)21)16-22(29)27-13-5-6-14-27/h3-4,7-12,15H,2,5-6,13-14,16H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPFKEFTEVUEJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamido)benzoate, a complex organic compound, has garnered attention in recent pharmacological studies due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its intricate structure, which includes an indole moiety linked to a pyrrolidine ring and an acetamido group. Its molecular formula is , and it has a molecular weight of approximately 416.49 g/mol. The presence of multiple functional groups suggests a diverse range of interactions with biological targets.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:
-
Anticonvulsant Activity :
- A study highlighted that derivatives with pyrrolidine rings showed significant anticonvulsant properties in various animal models, such as the maximal electroshock (MES) and 6 Hz seizure models. These compounds often act by modulating sodium and calcium ion channels, as well as antagonizing TRPV1 receptors .
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Study 1: Anticonvulsant Efficacy
In a preclinical study, a derivative of the compound was tested for anticonvulsant efficacy using the MES model. The results indicated an effective dose (ED50) significantly lower than standard anticonvulsants like valproate, suggesting a promising alternative for drug-resistant epilepsy .
Case Study 2: Anti-inflammatory Potential
Another study focused on the anti-inflammatory properties of related compounds targeting TLR4 pathways. The results showed that these compounds could significantly attenuate inflammation in vitro and in vivo, indicating their potential as therapeutic agents for inflammatory diseases .
Q & A
Basic Questions
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via multi-step reactions involving amide coupling and alkylation. Key steps include:
- Indole Functionalization : Reacting 1H-indole derivatives with 2-oxo-2-(pyrrolidin-1-yl)ethyl groups using alkylation agents like chloroacetyl chloride under basic conditions (e.g., triethylamine) .
- Acetamido Formation : Coupling the indole intermediate with 4-aminobenzoate esters via carbodiimide-mediated (e.g., EDC/HOBt) amidation .
- Optimization : Adjusting initiator concentrations (e.g., ammonium persulfate) and monomer ratios (e.g., CMDA:DMDAAC) improves yield, as shown in copolymerization studies targeting similar polycationic structures .
Q. Which spectroscopic techniques are critical for confirming the structure, and what key spectral features should be identified?
- Methodology :
- NMR : Look for characteristic shifts:
- Indole C3 proton (~7.2–7.5 ppm) and pyrrolidinyl methylene protons (~2.7–3.5 ppm) .
- Ethyl ester quartet (δ ~4.3 ppm, CH₂) and triplet (δ ~1.3 ppm, CH₃) .
- IR : Confirm amide I (1640–1680 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) stretches .
- XRD : Validate crystal packing and hydrogen-bonding patterns, as demonstrated for ethyl benzoate derivatives .
Q. What safety protocols are recommended for handling this compound during synthesis?
- Methodology :
- Ventilation : Use fume hoods to avoid inhalation (evacuate to fresh air if exposed) .
- PPE : Nitrile gloves and lab coats to prevent skin contact; rinse with water for 15+ minutes if exposed .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?
- Methodology :
- Dynamic Effects : Use variable-temperature NMR to assess conformational exchange (e.g., rotamers in pyrrolidinyl groups) .
- DFT Calculations : Compare experimental NMR shifts with computational predictions (B3LYP/6-31G* level) to identify discrepancies due to solvation or tautomerism .
- 2D NMR : Employ HSQC and HMBC to resolve overlapping signals, as done for indole-acetamido analogs .
Q. What strategies are effective in designing biological activity assays for this compound?
- Methodology :
- Target Selection : Prioritize kinases or GPCRs due to indole-pyrrolidinyl motifs, which show affinity in similar compounds .
- Assay Design : Use fluorescence polarization for binding studies or MTT assays for cytotoxicity profiling, referencing protocols from benzothiazole analogs .
- Controls : Include structurally related inactive analogs (e.g., without the pyrrolidinyl group) to validate specificity .
Q. How can computational methods predict reactivity or interactions of this compound?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., HIV-1 integrase), leveraging pyrrolidinyl and indole moieties as anchor points .
- DFT Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for derivatization .
Q. What challenges arise in scaling up synthesis while maintaining purity?
- Methodology :
- Purification : Optimize column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) to remove byproducts, as shown for polycationic copolymers .
- Process Monitoring : Use inline FTIR or HPLC (C18 column, acetonitrile/water mobile phase) to track reaction progress .
Q. How does stability under varying pH/temperature impact experimental design?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
